Welcome to the BenchChem Online Store!
molecular formula C7H4ClN3S B8804931 4-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine

4-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine

Cat. No. B8804931
M. Wt: 197.65 g/mol
InChI Key: RFBQTVUUQQKKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09023852B2

Procedure details

A mixture of isonicotinimidamide hydrochloride (1.0 g, 6.35 mmol) and NEt3 (3.21 g, 4.42 mL, 31.7 mmol) in 50 mL DCM was cooled to −5 and −10° C. Perchloromethyl mercaptan (1.3 g, 763 μl, 6.98 mmol) in 10 mL DCM was added drop wise over 1 h. The mixture was warmed to 0° C. over 30 min and stirred for 2 h. Water (50 mL) and 2M NaOH (10 mL) was added. The suspension was filtrated. The organic layer was extracted with DCM and washed with brine (50 mL) and the aqueous layer was extracted with DCM (50 mL). The organic layers were combined, dried over Na2SO4 and filtered off. The crude product was concentrated under vacuum and the residue dissolved in DCM, taken up on Isolute® and purified by column chromatography on silica eluting with a gradient formed from heptane and EtOAc to yield after evaporation of the product containing fraction 0.43 g (34%) of the title compound as a brown solid. MS (m/e): 198.1 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.42 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
763 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:10])([NH2:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CCN(CC)CC.[Cl:18][C:19]([SH:22])(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[Cl:18][C:19]1[S:22][N:9]=[C:2]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[N:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(N)=N
Name
Quantity
4.42 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
763 μL
Type
reactant
Smiles
ClC(Cl)(Cl)S
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C. over 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtrated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with DCM
WASH
Type
WASH
Details
washed with brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The crude product was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from heptane and EtOAc
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fraction 0.43 g (34%) of the title compound as a brown solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC(=NS1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.